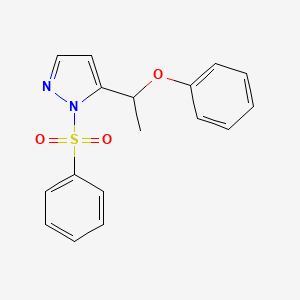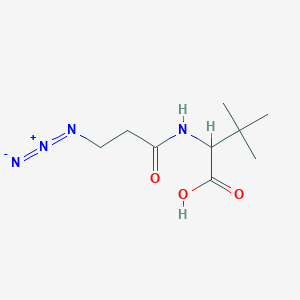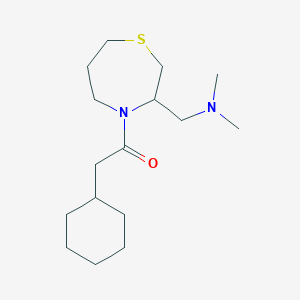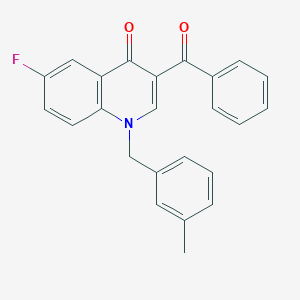
5-(1-phenoxyethyl)-1-(phenylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl compounds are aromatic compounds that contain a phenyl group, which is a six-membered aromatic ring, minus a hydrogen, thus forming a reactive site. The presence of the phenyl group is a significant contributor to the physical and chemical properties of these compounds .
Synthesis Analysis
The synthesis of phenyl compounds can often involve reactions such as the Dow process, air oxidation of cumene, and the pyrolysis of the sodium salt of benzene sulfonic acid . These processes can yield phenols, which are a type of phenyl compound .Molecular Structure Analysis
The molecular structure of phenyl compounds is characterized by the presence of a phenyl group. This group can participate in various chemical reactions and can significantly influence the properties of the compound .Chemical Reactions Analysis
Phenyl compounds can undergo a variety of chemical reactions. For example, they can react with formaldehyde and 2,4-pentanedione to yield the corresponding dihydropyran . They can also undergo Mukaiyama aldol reactions with aldehydes in water .Physical And Chemical Properties Analysis
The physical and chemical properties of phenyl compounds can be influenced by the presence of the phenyl group and any additional functional groups. For example, 1-Phenyl-1-trimethylsiloxyethylene, a phenyl compound, is a liquid at room temperature, has a density of 0.938 g/mL at 25 °C, and a boiling point of 88-89 °C/11 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A series of novel pyrazolopyrimidines with phenylsulfonyl groups has been synthesized. These compounds have shown significant antimicrobial activities, with some derivatives exceeding the activity of reference drugs. This research highlights the potential of phenylsulfonyl-incorporated pyrazoles in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Bioactivity and Anti-inflammatory Potential
Research on 1H-pyrazole derivatives containing an aryl sulfonate moiety has been conducted, leading to the discovery of compounds with potent anti-inflammatory activity. Additionally, these compounds were active against both Gram-positive and Gram-negative bacterial and fungal strains, showcasing their broad-spectrum bioactivity (Kendre, Landge, Jadhav, & Bhusare, 2013).
Synthesis Strategies
Efficient strategies for synthesizing dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone have been developed. These methods offer new pathways for creating phenylsulfonyl-containing pyrazole compounds, which can serve as intermediates for further chemical modifications (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).
Drug Efficacy and Molecular Docking
The synthesis and biological evaluation of novel pyrazoles, including their potential in drug discovery, have been explored. Molecular docking studies and in vitro tests have confirmed some of these compounds as promising candidates for anti-inflammatory and anticancer drugs, demonstrating the versatility of pyrazole derivatives in medicinal chemistry (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antioxidant Properties
Dendritic antioxidants based on the pyrazole core have been investigated for their ability to scavenge radicals and protect DNA. This study underscores the potential of pyrazole derivatives in developing antioxidant agents for therapeutic applications (Li & Liu, 2012).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5-(1-phenoxyethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-14(22-15-8-4-2-5-9-15)17-12-13-18-19(17)23(20,21)16-10-6-3-7-11-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAKUPWZFHYHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1S(=O)(=O)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2997119.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997121.png)
![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2997122.png)

![9-(4-ethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997125.png)

![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)
![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)


